molecular formula C29H24N2O B11515660 1-(4-methylbenzoyl)-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine

1-(4-methylbenzoyl)-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B11515660
M. Wt: 416.5 g/mol
InChI Key: YDDIEUHUFWSALF-UHFFFAOYSA-N
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Description

1-(4-Methylbenzoyl)-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, but this particular compound has unique structural features that make it interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzoyl)-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzoyl chloride with 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzoyl)-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Methylbenzoyl)-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzoyl)-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. This interaction can modulate neurotransmitter release and influence various physiological processes. The compound’s structure allows it to fit into the receptor binding sites, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methylbenzoyl)-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. Its methylbenzoyl group and diphenyl substitution provide unique binding affinities and selectivity for molecular targets .

Properties

Molecular Formula

C29H24N2O

Molecular Weight

416.5 g/mol

IUPAC Name

(2,4-diphenyl-2,3-dihydro-1,5-benzodiazepin-1-yl)-(4-methylphenyl)methanone

InChI

InChI=1S/C29H24N2O/c1-21-16-18-24(19-17-21)29(32)31-27-15-9-8-14-25(27)30-26(22-10-4-2-5-11-22)20-28(31)23-12-6-3-7-13-23/h2-19,28H,20H2,1H3

InChI Key

YDDIEUHUFWSALF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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